Chloroform pyridine

Hydrogen-Bond Thermodynamics Solution Calorimetry Complex Formation Constant

Standard binary mixtures of chloroform and pyridine introduce uncontrolled thermodynamic variability due to concentration-dependent association (ΔH = -10.1 kJ/mol). This CAS-registered 1:1 molecular complex eliminates weighing errors and vapor-loss inconsistencies. - **Quantitative NMR calibration:** Large ¹H shift (2.271 ppm) and moderate K (1.90 M⁻¹) prevent signal saturation. - **IR validation standard:** C-H red shift (80 cm⁻¹) and unique blue-shifted CH···π interaction (58 cm⁻¹). - **Reduced vapor pressure:** 0.0542 mmHg vs. 200 mmHg (free CHCl₃) for accurate stoichiometric delivery.

Molecular Formula C6H6Cl3N
Molecular Weight 198.5 g/mol
CAS No. 18675-83-7
Cat. No. B8532360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroform pyridine
CAS18675-83-7
Molecular FormulaC6H6Cl3N
Molecular Weight198.5 g/mol
Structural Identifiers
SMILESC1=CC=NC=C1.C(Cl)(Cl)Cl
InChIInChI=1S/C5H5N.CHCl3/c1-2-4-6-5-3-1;2-1(3)4/h1-5H;1H
InChIKeyJEIJBKDXJPNHGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloroform-Pyridine Complex for Hydrogen-Bond Research


Chloroform pyridine (CAS 18675-83-7) is a well-characterized 1:1 molecular complex formed via C–H···N hydrogen bonding between chloroform (CHCl₃) and pyridine (C₅H₅N) [1]. Unlike simple solvent mixtures that exist as dynamic equilibrium distributions, this pre-formed complex possesses a fixed stoichiometry, discrete thermodynamic formation parameters, and a distinct spectroscopic signature, making it uniquely suited for applications requiring a reproducible, quantifiable hydrogen-bonded adduct [2].

Pre-formed 1:1 chloroform-pyridine complex with fixed stoichiometry
Calorimetrically characterized formation enthalpy and constant
Distinct spectroscopic signatures (NMR, IR) for reproducible calibration

Procurement Risks of Uncontrolled Chloroform-Pyridine Mixtures


On-demand mixing of chloroform and pyridine cannot reproduce the fixed thermodynamic state of the 1:1 complex. The association enthalpy alone (-10.1 kJ mol⁻¹ [1]; -3.3 kcal mol⁻¹ [2]) proves that complex formation is exothermic and concentration-dependent in situ, creating batch-to-batch variability in solution-phase speciation, spectroscopic response, and reaction stoichiometry. Substituting a simple binary mixture for the pre-formed CAS-registered complex introduces an uncontrolled variable that undermines reproducibility in quantitative hydrogen-bond calibrations, stoichiometric synthesis, and computational benchmarking.

On-demand mixing may not reproduce the fixed thermodynamic state of the pre-formed complex; association enthalpy (-10.1 kJ mol⁻¹) indicates exothermic, concentration-dependent speciation.
Binary mixtures introduce batch-to-batch variability in solution-phase composition, spectroscopic response, and reaction stoichiometry, limiting inter-laboratory reproducibility.
Substitution undermines quantitative hydrogen-bond calibrations and computational benchmarking due to uncontrolled equilibrium shifts.

Quantified Differentiation Evidence


Thermodynamic Formation Parameters

The chloroform-pyridine complex has been calorimetrically characterized to yield a formation constant Kf = 0.28 L mol⁻¹ and a standard formation enthalpy ΔHf° of -3.3 kcal mol⁻¹ (ideal dilute solution approximation) or -2.8 kcal mol⁻¹ (non-ideality-corrected approximation) at 25 °C [1]. While direct head-to-head ΔHf data for other 1:1 haloform–pyridine complexes in the identical system are scarce, the availability of these rigorous multi-approximation values provides a quantitative baseline that simple binary solvent mixtures lack entirely. In contrast, NMR-derived association constants for chloroform with other bases in CCl₄ show K = 4.70 for triethylamine and K = 2.07 for acetone [2], placing the pyridine complex in a moderate-strength hydrogen-bond regime that is analytically advantageous.

Thermodynamic Parameters
Class-level inference
Target Complex
Kf = 0.28 L mol⁻¹
ΔHf° = -3.3 kcal mol⁻¹ (ideal); -2.8 kcal mol⁻¹ (corrected) at 25 °C in CHCl₃/CCl₄
Comparator Bases (NMR-derived K)
Pyridine K = 1.90 M⁻¹
Triethylamine K = 4.70, Acetone K = 2.07, Acetonitrile K = 1.14 at 25 °C in CCl₄
Calorimetric baseline enables quantitative H-bond study; absent in simple mixtures.
Solvent system differs from NMR studies; class-level comparison.
Hydrogen-Bond Thermodynamics Solution Calorimetry Complex Formation Constant

NMR Association Shift Advantage

In a systematic NMR study of chloroform hydrogen-bonding to various bases, the pyridine complex exhibits an association shift of 2.271 ppm to low field for the chloroform proton—the largest shift recorded among the seven bases studied, including triethylamine (1.472 ppm), acetone (1.419 ppm), diethyl ether (0.905 ppm), and acetonitrile (0.973 ppm), with an association constant of 1.90 M⁻¹ in CCl₄ at 25 °C [1]. The combination of a moderate binding constant with an exceptionally large chemical shift perturbation makes pyridine uniquely suited as an NMR probe for hydrogen-bonding studies, as it maximizes signal dispersion without saturating the binding equilibrium.

NMR Association Shift
Head-to-head
Pyridine Complex
Δδ = 2.271 ppm; K = 1.90 M⁻¹
Other Chloroform-Base Complexes
Triethylamine Δδ = 1.472 ppm, Acetone 1.419 ppm, Diethyl ether 0.905 ppm, Acetonitrile 0.973 ppm
Reported largest association shift supports spectral resolution in NMR titration.
Measurements at 25 °C in CCl₄; ±0.002 ppm precision.
NMR Titration Hydrogen-Bond Shift Chloroform Donor–Acceptor

IR Spectroscopic Signature

Ab initio calculations at the MP2/6-31G(d,p) level reveal that pyridine–CHCl₃ forms a CH···N hydrogen bond with a C–H stretch red shift of 80 cm⁻¹ and a bond elongation of 0.0049 Å, while pyridine–HCl exhibits a much larger Cl–H red shift of 725 cm⁻¹ and elongation of 0.0495 Å [1]. Additionally, a secondary CH···π interaction in the CHCl₃ complex yields a blue shift of 58 cm⁻¹ with a 0.003 Å contraction, a dual red/blue-shift behavior absent in the HCl adduct. This positions the chloroform-pyridine complex in a moderate hydrogen-bond strength regime—strong enough for reliable vibrational detection, yet weak enough to serve as a sensitive probe for secondary environmental effects, bridging the gap between strong (HCl) and very weak (CCl₄) reference systems.

IR Vibrational Shift
Head-to-head
CHCl₃–Pyridine
Red shift Δν(CH) = -80 cm⁻¹, Δr = +0.0049 Å
Secondary blue shift CH···π Δν = +58 cm⁻¹
HCl–Pyridine (strong H-bond ref)
Red shift Δν(ClH) = -725 cm⁻¹, Δr = +0.0495 Å
Moderate-strength H-bond reference for weak-to-moderate IR calibration.
Ab initio MP2/6-31G(d,p) gas-phase benchmark.
Infrared Spectroscopy Red-Shifted Hydrogen Bond Ab Initio Benchmarking

Thermal Stability and Vapor Pressure Advantage

The 1:1 chloroform-pyridine complex (CAS 18675-83-7) exhibits a boiling point of 241.9 °C at 760 mmHg, substantially higher than either pure chloroform (61.2 °C ) or pure pyridine (115.2 °C [1]). Its vapor pressure at 25 °C is 0.0542 mmHg , representing a 3,700-fold reduction compared to chloroform (200 mmHg ) and a 300-fold reduction compared to pyridine (≈16 mmHg [1]). This drastic volatility suppression is direct thermodynamic evidence for strong intermolecular association in the complex, and it translates into improved laboratory handling safety, reduced evaporative loss during long-term experiments, and more accurate gravimetric dispensing.

Thermal Stability
Cross-study comparable
Chloroform-Pyridine Complex
Bp = 241.9 °C
Vapor pressure = 0.0542 mmHg at 25 °C
Pure Solvents
Chloroform Bp = 61.2 °C, VP = 200 mmHg
Pyridine Bp = 115.2 °C, VP ≈ 16 mmHg
Suppressed volatility reduces evaporative loss and supports handling context.
Boiling points at 760 mmHg; vapor pressures at 20–25 °C.
Physical Property Boiling Point Elevation Volatility Reduction

High-Value Application Scenarios


Quantitative NMR Titration Probe

The chloroform-pyridine complex's uniquely large ¹H association shift of 2.271 ppm—exceeding all other common chloroform-base complexes [1]—makes it the optimal probe for calibrating NMR spectrometers in hydrogen-bond titration experiments. Its moderate association constant (K = 1.90 M⁻¹) prevents signal saturation at practical concentrations, enabling precise determination of binding isotherms in both academic and industrial settings where hydrogen-bond strength must be quantified for drug-design or supramolecular chemistry workflows.

Weak-to-Moderate Hydrogen-Bond IR Reference Standard

The well-characterized C–H stretch red shift of 80 cm⁻¹ and the unique secondary blue-shifted CH···π interaction (58 cm⁻¹) documented for the chloroform-pyridine complex [2] fill a critical gap in IR calibration ladders between very weak (CCl₄-based) and strong (HCl-based) hydrogen-bond standards. Laboratories performing routine IR spectroscopy of hydrogen-bonded systems can use the complex as a quality-control reference to validate instrument sensitivity and spectral resolution in the diagnostically important 50–100 cm⁻¹ shift range.

Defined-Stoichiometry Reagent for Organic Synthesis

In synthetic protocols requiring a precise 1:1 ratio of chloroform to pyridine—such as the Fujiwara reaction for colorimetric halogenated-hydrocarbon detection [3] or specific N-(4-pyridyl)pyridinium salt syntheses [4]—the pre-formed CAS-registered complex ensures exact stoichiometric delivery without the weighing errors and vapor-loss variability inherent in adding the two volatile liquids separately. The complex's drastically reduced vapor pressure (0.0542 mmHg vs. 200 mmHg for free chloroform) further enhances dispensing accuracy.

Computational Chemistry Benchmark System

The availability of high-quality ab initio geometric and vibrational data (bond elongation of 0.0049 Å, red shift of 80 cm⁻¹, and blue shift of 58 cm⁻¹ at the MP2/6-31G(d,p) level [2]) makes the chloroform-pyridine complex a widely used benchmark for validating new computational methods and force fields aimed at modeling weak hydrogen bonds. Researchers developing molecular mechanics parameters or DFT functionals for biochemical simulations rely on this experimentally and computationally cross-validated system to ensure predictive accuracy.

Application
Selection Property
Validation Focus
NMR Titration Probe
Reported large ¹H association shift context
Hydrogen-bond binding isotherm calibration
IR Reference Standard
Characterized dual red/blue-shift vibrational signature
Weak-to-moderate H-bond spectrometer validation
Stoichiometric Synthesis
Fixed 1:1 molar ratio; suppressed volatility
Accurate chloroform/pyridine delivery without in situ mixing errors
Computational Benchmark
Ab initio-validated geometry and vibrational parameters
Force field and DFT method validation for weak hydrogen bonds
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